molecular formula C22H27ClN2O3 B2792110 2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2034486-61-6

2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2792110
CAS No.: 2034486-61-6
M. Wt: 402.92
InChI Key: KHFCTQAYXHMKIB-UHFFFAOYSA-N
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Description

2-{1-[4-(2-Methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic small molecule characterized by a tetrahydroisoquinoline core fused with an azetidine ring. The azetidine moiety is substituted with a 4-(2-methoxyethoxy)benzoyl group, and the compound is stabilized as a hydrochloride salt.

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-26-12-13-27-21-8-6-18(7-9-21)22(25)24-15-20(16-24)23-11-10-17-4-2-3-5-19(17)14-23;/h2-9,20H,10-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCTQAYXHMKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of the azetidine ring: The azetidine ring can be formed via cyclization reactions, often involving the use of azetidinone intermediates.

    Coupling of the dihydroisoquinoline and azetidine units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

    Introduction of the methoxyethoxyphenyl group: This can be achieved through nucleophilic substitution reactions, where the phenyl group is introduced using appropriate halide derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, leading to the discovery of new drugs for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The tetrahydroisoquinoline core is a common feature among the compounds below, but substituent variations significantly influence their physicochemical and biological properties:

Compound Name Core Structure Key Substituents/Functional Groups Notable Properties/Applications References
2-{1-[4-(2-Methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride Tetrahydroisoquinoline Azetidinyl-4-(2-methoxyethoxy)benzoyl; hydrochloride Potential CNS modulation (inferred) N/A
1-(2-Methyl-1H-indol-3-yl)-2-(4-methoxy-phenyl)-1,2,3,4-tetrahydro-isoquinoline Tetrahydroisoquinoline 2-Methylindole; 4-methoxyphenyl Unspecified bioactivity (structural analog)
(S)-1,2,3,4-Tetrahydroisoquinoline-3-methanol Tetrahydroisoquinoline 3-Methanol group Chiral building block for drug synthesis
6-Amino-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride Tetrahydroisoquinoline 6-Amino; 3-carboxylic acid; hydrochloride Solubility enhancement (salt form)

Key Observations

Azetidine vs. The methoxyethoxy side chain may improve solubility relative to purely aromatic substituents, a critical factor in bioavailability.

Hydrochloride Salt vs. Free Bases: The hydrochloride salt form (common in the target compound and ’s 6-amino derivative) enhances aqueous solubility and stability, a feature absent in the free base analogs listed in .

Functional Group Impact: Carboxylic acid groups (e.g., in ’s 3-isoquinolinecarboxylic acid) confer polarity and ionic character, whereas the target compound’s benzoyl-azetidine moiety may favor lipophilicity and membrane permeability .

Hypothetical Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs suggest plausible mechanisms:

  • Dopamine Receptor Modulation: Tetrahydroisoquinolines are known to interact with dopamine receptors. The azetidine-benzoyl substituent could mimic endogenous ligands, as seen in similar scaffolds .
  • Enzyme Inhibition : The 2-methoxyethoxy group’s electron-rich nature may facilitate hydrogen bonding with enzyme active sites, analogous to methoxy-substituted CNS drugs .

Biological Activity

2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS Number: 2034486-61-6) is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and biological research. Its unique structure combines an azetidine ring and a dihydroisoquinoline moiety, making it an interesting subject for investigating its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClN2O3, indicating the presence of two nitrogen atoms and several functional groups that may contribute to its biological activity. The structure features a methoxyethoxy-substituted phenyl group, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves binding through various interactions, including hydrogen bonding and hydrophobic interactions. This binding can lead to alterations in the activity or function of these targets, potentially influencing cellular processes.

Antitumor Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit antitumor properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The specific biological activity of this compound in cancer models remains to be fully elucidated but may involve similar pathways.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. For example, related isoquinoline derivatives have demonstrated protective effects against dopaminergic cell death in models of Parkinson's disease. This neuroprotection may stem from the compound's ability to modulate dopamine receptor activity or reduce oxidative stress.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The ability to inhibit enzymes can lead to significant therapeutic effects, particularly in conditions where enzyme overactivity contributes to disease progression.

Research Findings and Case Studies

Study Findings Reference
Antitumor Activity Related tetrahydroisoquinoline derivatives showed significant inhibition of cancer cell growth.
Neuroprotection Compounds similar to this one demonstrated protective effects against dopaminergic cell death.
Enzyme Inhibition Potential inhibitory effects on metabolic enzymes were observed in preliminary studies.

Q & A

Basic Question: What are the critical steps in synthesizing 2-{1-[4-(2-methoxyethoxy)benzoyl]azetidin-3-yl}-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do functional groups influence its purity?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the azetidine core via cyclization of a β-amino alcohol precursor under acidic conditions.
  • Step 2: Introduction of the 4-(2-methoxyethoxy)benzoyl group using a coupling agent (e.g., EDC/HOBt) to functionalize the azetidine nitrogen.
  • Step 3: Alkylation or reductive amination to attach the tetrahydroisoquinoline moiety.
  • Step 4: Hydrochloride salt formation for stability and solubility.

Functional groups like the 2-methoxyethoxy side chain enhance solubility, while the tetrahydroisoquinoline core contributes to receptor binding affinity. Purity is influenced by reaction stoichiometry and purification methods (e.g., column chromatography, recrystallization) .

Basic Question: Which biological assays are standard for evaluating the pharmacological activity of this compound?

Answer:
Common assays include:

  • Receptor Binding Studies: Radioligand displacement assays (e.g., for opioid or adrenergic receptors) to determine IC₅₀ values.
  • Functional Assays: cAMP accumulation or calcium flux assays to assess G-protein-coupled receptor (GPCR) activity.
  • Cellular Viability Assays: MTT or apoptosis assays to screen for cytotoxicity.
  • ADME-Tox Profiling: Microsomal stability, plasma protein binding, and hERG channel inhibition studies.

These assays require standardized protocols, such as using HEK293 cells transfected with target receptors and validated positive controls (e.g., naloxone for opioid receptors) .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Answer:
Computational approaches like density functional theory (DFT) and reaction path sampling can:

  • Predict intermediates and transition states to identify rate-limiting steps.
  • Screen solvents and catalysts (e.g., ethanol vs. DMF) for optimal yield.
  • Model steric effects of the azetidine and benzoyl groups to avoid by-products.

For example, quantum chemical calculations can guide the selection of coupling agents to minimize steric hindrance during benzoylation .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation strategies include:

  • Orthogonal Assays: Validate receptor binding data with functional assays (e.g., GTPγS binding vs. cAMP).
  • Structural Analog Comparison: Test analogs (e.g., replacing 2-methoxyethoxy with methoxy groups) to isolate structure-activity relationships.
  • Purity Verification: Use HPLC-MS to confirm >95% purity and rule out by-product interference.

For instance, discrepancies in IC₅₀ values for opioid receptors may stem from differences in membrane preparation methods .

Basic Question: What safety protocols are essential when handling reactive intermediates during synthesis?

Answer:

  • Ventilation: Use fume hoods for steps involving volatile solvents (e.g., dichloromethane).
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Neutralize acidic/basic intermediates with appropriate buffers (e.g., sodium bicarbonate for HCl gas).
  • Storage: Store hygroscopic intermediates (e.g., freebase forms) in desiccators under nitrogen.

These protocols align with OSHA and GHS guidelines for handling corrosive and irritant compounds .

Advanced Question: How do advanced structural elucidation techniques (e.g., X-ray crystallography vs. NMR) address challenges in characterizing this compound?

Answer:

  • X-ray Crystallography: Resolves absolute stereochemistry of the azetidine ring and confirms hydrogen bonding between the hydrochloride and tetrahydroisoquinoline nitrogen.
  • 2D-NMR (HSQC, NOESY): Identifies coupling patterns in crowded regions (e.g., overlapping signals from methoxyethoxy and benzoyl groups).
  • Dynamic NMR: Detects conformational flexibility in the azetidine ring at varying temperatures.

For example, X-ray data can validate the spatial orientation of the 2-methoxyethoxy group, which NMR alone may ambiguously assign .

Advanced Question: What strategies improve yield in the final hydrochloride salt formation step?

Answer:

  • Counterion Screening: Test alternative acids (e.g., citric acid vs. HCl) for better crystallinity.
  • Solvent Optimization: Use ethanol/water mixtures for controlled precipitation.
  • pH Control: Adjust to pH 2–3 using HCl gas to avoid over-acidification.
  • Seeding: Introduce seed crystals to promote nucleation and reduce amorphous by-products.

Yield improvements from 60% to >85% have been reported using ethanol/water (3:1) at 4°C .

Basic Question: What analytical techniques are critical for quality control of the final product?

Answer:

  • HPLC-PDA: Quantify purity and detect UV-active impurities (λ = 254 nm).
  • LC-MS: Confirm molecular weight ([M+H]⁺ = ~480 Da) and identify degradation products.
  • Karl Fischer Titration: Measure residual water (<0.5% w/w).
  • 1H/13C NMR: Verify structural integrity and assess diastereomeric excess.

For hygroscopic batches, combine NMR with thermogravimetric analysis (TGA) to correlate moisture content with stability .

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